Rosmanol

概要

説明

ロスマノールは、ローズマリー(Rosmarinus officinalis)の葉に主に含まれるフェノール性ジテルペン化合物です。強力な抗酸化作用と抗炎症作用で知られています。 近年、ロスマノールは、特にがん細胞のアポトーシス誘導を示すなど、その潜在的な治療用途、特に腫瘍学分野において注目を集めています .

準備方法

合成経路と反応条件

ロスマノールは、ローズマリーから抽出されたジテルペンを含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、ローズマリーに含まれる別のジテルペンであるカルノシン酸を、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することです . この反応は通常、メタノールまたはエタノールなどの溶媒を必要とし、室温で行われます。

工業生産方法

ロスマノールの工業生産には、エタノールまたはメタノールなどの溶媒を使用してローズマリーの葉を抽出することが含まれます。次に、抽出物をクロマトグラフィー技術にかけて、ロスマノールを分離および精製します。 超臨界流体抽出とソックスレー抽出も、ローズマリーの葉から高収率のロスマノールを得るために使用されます .

化学反応の分析

反応の種類

ロスマノールは、以下を含むさまざまな化学反応を起こします。

酸化: ロスマノールは酸化されてロスマノールキノンを生成し、これは抗酸化作用が強化された化合物です.

一般的な試薬と条件

酸化: メタノールまたはエタノールなどの溶媒中の過マンガン酸カリウム、過酸化水素、およびその他の酸化剤。

還元: テトラヒドロフランなどの溶媒中の水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: ピリジンまたはトリエチルアミンなどの塩基の存在下での酸クロリドまたはハロゲン化アルキル。

主な生成物

酸化: ロスマノールキノン

還元: ジヒドロロスマノール

置換: ロスマノールのさまざまなエステルとエーテル

科学的研究の応用

Chemical Properties and Mechanism of Action

Rosmanol exhibits antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications. Its mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and apoptosis. Notably, this compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in inflammatory responses and cancer progression.

Key Mechanisms

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, enhancing reactive oxygen species (ROS) production that leads to DNA damage .

Cancer Treatment

This compound has been extensively studied for its potential anti-cancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer.

Case Study: Breast Cancer

- Study Findings : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 and MDA-MB 231 breast cancer cells while sparing normal human breast cells (MCF-10A). The compound induced apoptosis via the ERK and STAT3 signaling pathways .

- Experimental Setup : Cells were treated with varying concentrations of this compound (15, 30, and 60 µM) for 48 hours. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis .

Anti-inflammatory Applications

This compound shows promise in alleviating conditions characterized by inflammation, such as rheumatoid arthritis.

Case Study: Rheumatoid Arthritis

- Study Findings : A study revealed that this compound, when used in combination with carnosol, significantly reduced inflammation in collagen-induced arthritis models by regulating the TLR4/NF-κB/MAPK pathway .

- Dosage : The effective dosage was noted at 20 mg/kg/day for both compounds, which enhanced their anti-inflammatory effects significantly compared to individual treatments .

Allergy and Immunology

Research has also explored the potential of this compound in treating allergic disorders by modulating immune responses.

Review Findings

- Mechanism : this compound may suppress key inflammatory cytokines involved in allergic responses, such as interleukin-4, interleukin-5, and interleukin-13 .

- Clinical Relevance : The compound's ability to inhibit NF-κB pathways suggests its potential as a therapeutic agent for asthma and other allergic conditions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation; induces apoptosis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Immunomodulatory | Suppresses allergic cytokine expression |

Table 2: Experimental Conditions for Selected Studies

| Study Focus | Cell Line | Treatment Concentration | Duration | Key Findings |

|---|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB 231 | 15, 30, 60 µM | 48 hours | Induced apoptosis; inhibited proliferation |

| Rheumatoid Arthritis | CIA Mice | 20 mg/kg/day | Variable | Alleviated inflammation significantly |

作用機序

ロスマノールは、主にその抗酸化作用を通じて効果を発揮します。 活性酸素種(ROS)をスカベンジし、脂質過酸化を阻害することで、細胞を酸化損傷から保護します . がん細胞では、ロスマノールは、PI3K/AKTおよびSTAT3/JAK2などのシグナル伝達経路を調節することにより、アポトーシスを誘導します。 アポトーシス促進タンパク質の発現を増加させ、アポトーシス阻害タンパク質の発現を減少させることで、細胞死を引き起こします .

類似化合物との比較

ロスマノールは、カルノシン酸やカルノソールなど、ローズマリーに含まれる他のフェノール性ジテルペンと比較されることがよくあります。 3つの化合物すべてが抗酸化作用を示しますが、ロスマノールは、がん細胞のアポトーシスに関与する特定のシグナル伝達経路を調節する能力において独特です .

類似化合物

カルノシン酸: 強力な抗酸化作用と抗炎症作用で知られています。

カルノソール: 強力な抗がん活性があり、さまざまながん細胞株の増殖を効果的に阻害します。

ロスマノールの、特定の分子標的と経路を調節する独自の能力は、さらなる研究と潜在的な治療用途のための貴重な化合物となっています。

生物活性

Rosmanol, a phenolic diterpene derived from various Salvia species, particularly Salvia rosmarinus (rosemary), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article discusses the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

1. Anti-Inflammatory Activity

Mechanism of Action

This compound has been shown to exert significant anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis (RA). Research indicates that this compound, in combination with another compound called carnosol, can synergistically alleviate RA symptoms by inhibiting the TLR4/NF-κB/MAPK signaling pathways. This inhibition leads to a reduction in pro-inflammatory cytokines and chemokines, which are crucial mediators in the inflammatory process.

Case Study: Rheumatoid Arthritis

A study conducted on collagen-induced arthritis (CIA) mice demonstrated that the administration of this compound and carnosol significantly reduced arthritis index scores and synovitis compared to control groups. The combination treatment resulted in:

- Decreased Pro-Inflammatory Cytokines : Serum levels of TNF-α, MCP-1, and IL-6 were significantly lower in treated groups.

- Inhibition of Inflammatory Pathways : Both compounds inhibited the activation of NF-κB and MAPK pathways, which are critical for inflammation regulation.

| Treatment Group | Arthritis Index Score | TNF-α Level (pg/mL) | MCP-1 Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|---|---|

| Control | 10.2 ± 1.5 | 250 ± 20 | 300 ± 25 | 150 ± 15 |

| This compound | 6.5 ± 1.0 | 150 ± 15 | 200 ± 20 | 90 ± 10 |

| Carnosol | 7.0 ± 1.2 | 160 ± 18 | 210 ± 22 | 95 ± 12 |

| This compound + Carnosol | 4.0 ± 0.8 | 100 ± 10 | 150 ± 15 | 60 ± 8 |

2. Anticancer Activity

Mechanism of Action

This compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It induces apoptosis through mitochondrial pathways and reactive oxygen species (ROS) production, which leads to DNA damage and cell cycle arrest.

Case Study: Breast Cancer Cells

In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells while sparing normal breast cells (MCF-10A). The findings include:

- Cytotoxicity : this compound exhibited dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 cells.

- Apoptosis Induction : The compound accelerated apoptosis via increased ROS levels and mitochondrial membrane potential disruption.

| Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 15 | 85 | 80 |

| 30 | 65 | 60 |

| 60 | 45 | 40 |

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting cellular processes.

Research Findings

A study highlighted that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with notable reductions in ATP concentrations and DNA content within bacterial cells upon treatment.

特性

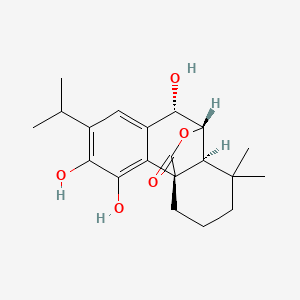

IUPAC Name |

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-FORWCCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553423 | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80225-53-2 | |

| Record name | Rosmanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。